ethyl 3-methyl-5-propanamidothiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a propanamide group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientific studies due to its potential biological activity . Thiophene derivatives have been found to exhibit a variety of properties and applications, including anti-inflammatory, antimicrobial, and antihypertensive properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate typically involves the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The reaction conditions often require a basic environment to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylthiophene-2-carboxylate: Lacks the propanamide group.
3-Methyl-5-propanamidothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Ethyl 3-methyl-5-acetamidothiophene-2-carboxylate: Contains an acetamide group instead of a propanamide group.
Uniqueness
Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-methyl-5-(propanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-4-8(13)12-9-6-7(3)10(16-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVWHLDEUTZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(S1)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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